

# Protocol for Fluoroethylation using 1-Fluoro-2-iodoethane: Application Notes

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## Compound of Interest

Compound Name: 1-Fluoro-2-iodoethane

Cat. No.: B1294473

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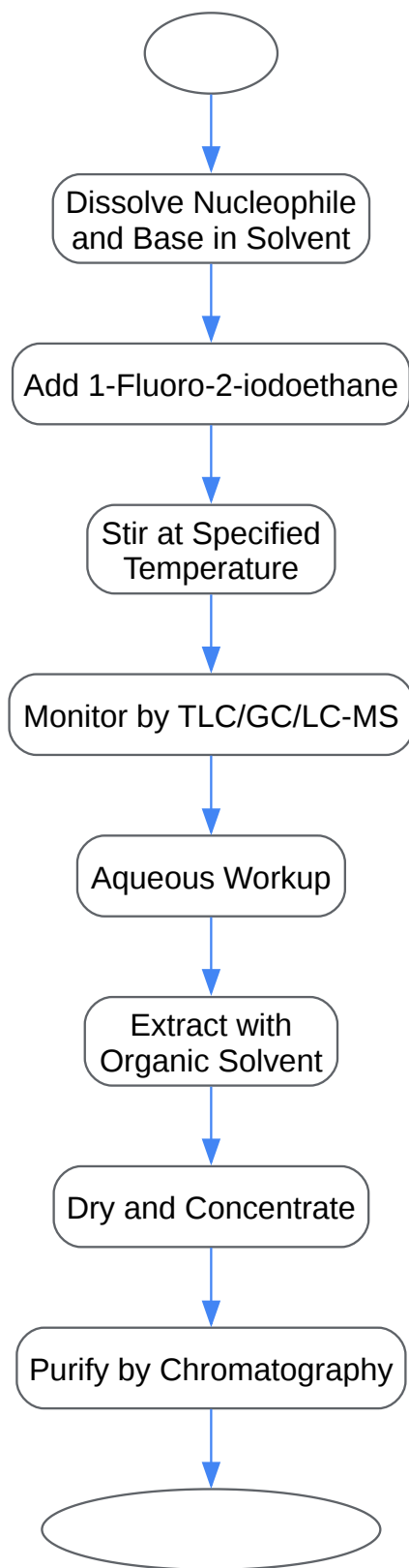
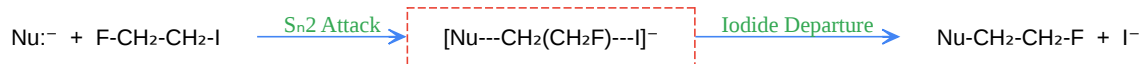
For Researchers, Scientists, and Drug Development Professionals

## Introduction

The introduction of a fluoroethyl group into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. **1-Fluoro-2-iodoethane** is a versatile and efficient reagent for the direct incorporation of the  $-\text{CH}_2\text{CH}_2\text{F}$  moiety onto a variety of nucleophilic functional groups, including nitrogen, oxygen, sulfur, and carbon centers. Its reactivity is primarily governed by the carbon-iodine bond, which is significantly weaker than the carbon-fluorine bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This document provides detailed protocols for N-, O-, S-, and C-fluoroethylation using **1-fluoro-2-iodoethane**, as well as a specialized protocol for radiolabeling with  $[^{18}\text{F}]\text{1-fluoro-2-iodoethane}$  for applications in positron emission tomography (PET).

## General Reaction Mechanism

The fluoroethylation of nucleophiles with **1-fluoro-2-iodoethane** typically proceeds via a bimolecular nucleophilic substitution ( $\text{S}_\text{N}2$ ) mechanism. The nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of the fluoroethylated product.



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